molecular formula C9H11F3Si B13697355 Trimethyl(2,3,6-trifluorophenyl)silane

Trimethyl(2,3,6-trifluorophenyl)silane

Cat. No.: B13697355
M. Wt: 204.26 g/mol
InChI Key: ADAHFPPDMFWXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trimethyl(2,3,6-trifluorophenyl)silane is a chemical compound with the molecular formula C9H11F3Si and a molecular weight of 204.27 g/mol . It is characterized by the presence of a trifluorophenyl group attached to a silicon atom, which is further bonded to three methyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl(2,3,6-trifluorophenyl)silane typically involves the reaction of 2,3,6-trifluorophenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through distillation or recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, industrial production may incorporate advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,6-trifluorophenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Major Products Formed

Scientific Research Applications

Trimethyl(2,3,6-trifluorophenyl)silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the synthesis of fluorinated aromatic compounds.

    Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including advanced materials and coatings.

Mechanism of Action

The mechanism of action of Trimethyl(2,3,6-trifluorophenyl)silane involves its ability to participate in various chemical reactions due to the presence of the trifluorophenyl group and the silicon atom. The trifluorophenyl group enhances the compound’s reactivity towards electrophiles and nucleophiles, while the silicon atom can undergo oxidation and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Trimethyl(trifluoromethyl)silane: Known for its use in the synthesis of trifluoromethyl-containing compounds.

    Triethyl(trifluoromethyl)silane: Similar to Trimethyl(trifluoromethyl)silane but with ethyl groups instead of methyl groups.

    (Difluoromethyl)trimethylsilane: Contains a difluoromethyl group instead of a trifluorophenyl group.

Uniqueness

Trimethyl(2,3,6-trifluorophenyl)silane is unique due to the presence of the trifluorophenyl group, which imparts distinct chemical properties and reactivity compared to other silanes. This uniqueness makes it valuable in specific synthetic applications and research areas .

Properties

Molecular Formula

C9H11F3Si

Molecular Weight

204.26 g/mol

IUPAC Name

trimethyl-(2,3,6-trifluorophenyl)silane

InChI

InChI=1S/C9H11F3Si/c1-13(2,3)9-7(11)5-4-6(10)8(9)12/h4-5H,1-3H3

InChI Key

ADAHFPPDMFWXOB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.